N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide is a complex organic compound belonging to the class of thieno[3,4-c]pyrazoles. This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. Its structure includes various functional groups that contribute to its potential applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and research databases. It is cataloged under different identifiers, including its CAS number and molecular formula, which aids in its identification and procurement for research purposes.
This compound is classified as an organic heterocyclic compound due to the presence of nitrogen and sulfur atoms in its ring structure. It is also categorized under the broader category of pyrazoles, which are known for their pharmacological properties.
The synthesis of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide involves several key steps:
The molecular formula of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide is C20H22N4O3S. Its structure can be represented using various notations:
COc1ccc(C(=O)N2C(=C(C(=S)C2=N1)C=C(C=C1)OC)=O)C=C1
The compound features a thieno[3,4-c]pyrazole ring system with substituents that enhance its biological activity. The presence of methoxy and toluidine groups contributes to its lipophilicity and potential interaction with biological targets.
The compound's reactivity can be explored through various chemical reactions:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential metabolic pathways.
The mechanism of action for N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide is not fully elucidated but may involve:
Research into similar compounds has shown interactions with cyclooxygenase and lipoxygenase pathways, suggesting potential anti-inflammatory properties.
Studies indicate that compounds with similar structures exhibit significant bioactivity, including anti-inflammatory and analgesic effects.
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide holds potential applications in:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: